REACTION_CXSMILES
|
CC([N:4]1[C:8]2[CH:9]=[CH:10][C:11]([Br:14])=[C:12]([Cl:13])[C:7]=2[C:6]([O:15]C(C)=O)=[CH:5]1)=O.C[O-].[Na+]>CN(C)C=O>[Br:14][C:11]1[C:12]([Cl:13])=[C:7]2[C:8](=[CH:9][CH:10]=1)[NH:4][CH:5]=[C:6]2[OH:15] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)OC(=O)C
|
Name
|
sodium methoxide
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting dark-colored reaction mixture was degassed with nitrogen (g) for 30 min at room temperature
|
Duration
|
30 min
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C2C(=CNC2=CC1)O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |